molecular formula C7H8BrN B134762 2-Bromo-5-ethylpyridine CAS No. 19842-08-1

2-Bromo-5-ethylpyridine

Cat. No. B134762
CAS RN: 19842-08-1
M. Wt: 186.05 g/mol
InChI Key: MVXBQGHDMSEOGX-UHFFFAOYSA-N
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Description

2-Bromo-5-ethylpyridine is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their utility in various chemical syntheses and potential applications in material science, pharmaceuticals, and as ligands in coordination chemistry. The presence of the bromine atom and the ethyl group on the pyridine ring can significantly influence the reactivity and properties of the molecule, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of brominated pyridines can be achieved through various methods. For instance, 5-brominated 2,2'-bipyridines have been synthesized using Stille coupling reactions, which involve the reaction of 2,5-dibromopyridine with organostannanes . Another approach is the iodo-magnesium exchange reaction, which has been used to synthesize 5-bromopyridyl-2-magnesium chloride, a reactive intermediate for the synthesis of functionalized pyridines . Additionally, direct bromination and radical decarboxylative bromination have been reported for the synthesis of 5-bromo-2,2'-bipyridines . These methods highlight the versatility of brominated pyridines as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated pyridines can be analyzed using quantum mechanical and spectroscopic methods. Density Functional Theory (DFT) calculations can provide insights into the vibrational frequencies, molecular equilibrium geometry, and electronic properties of such compounds . The presence of substituents like bromine and ethyl groups can influence the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Brominated pyridines participate in a variety of chemical reactions. For example, they can be used in multicomponent chemistry as convertible isocyanides, where the bromine atom acts as a good leaving group under both basic and acidic conditions . They can also undergo nucleophilic substitution reactions, as demonstrated in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . Furthermore, brominated pyridines can be used in palladium-catalyzed amination reactions to produce amino-fluoropyridines, which are valuable in radiolabeling studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-ethylpyridine are influenced by its molecular structure. The bromine atom contributes to the molecule's reactivity, making it suitable for further functionalization. The ethyl group can affect the molecule's solubility and boiling point. Theoretical calculations can predict properties such as dipole moment, polarizability, and hyperpolarizability, which are relevant for assessing the compound's potential as a non-linear optical (NLO) material . Additionally, docking studies can be used to predict the biological activity of brominated pyridines by evaluating their binding affinity to specific proteins .

Scientific Research Applications

Synthesis of 2-Amino-5-ethoxypyridine

2-Bromo-5-ethylpyridine serves as an intermediate in the synthesis of 2-amino-5-ethoxypyridine. Despite challenges in its preparation due to side-reactions, it can be effectively utilized in alternative synthesis routes involving 2-aminopyridine or 5-bromo-2-nitro-pyridine (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).

Amination of Aryl Halides

In another study, 2-Bromo-5-ethylpyridine was converted into aminopyridine using copper catalysis. This process is noteworthy for its low catalyst loading, mild reaction temperature, and low reaction pressure, offering an efficient method for the amination of various aryl halides (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Synthesis of Flexible Polydendate Ligands

This compound also finds application in the synthesis of flexible polydendate ligands. The preparation of these ligands, crucial in numerous chemical processes, involves the use of 2-Bromo-5-ethylpyridine as a building block (Charbonnière, Weibel, & Ziessel, 2002).

Handling Hydrogen Peroxide Oxidations

In large-scale chemical productions, 2-Bromo-5-ethylpyridine was prepared from its amine form via hydrogen peroxide oxidation. This process required extensive safety studies and optimization to ensure reproducibility and safety, highlighting the compound's importance in industrial chemical synthesis (Agosti et al., 2017).

Preparation of Metal-Complexing Molecular Rods

2-Bromo-5-ethylpyridine is also instrumental in synthesizing metal-complexing molecular rods. Efficient methods for preparing these compounds have been developed, emphasizing the versatility of 2-Bromo-5-ethylpyridine in complex chemical syntheses (Schwab, Fleischer, & Michl, 2002).

Quantification of Cell Turnover

Interestingly, derivatives of this compound, like 5-Bromo-2′-deoxyuridine, are used in biological research to measure cell turnover in vivo. This application is vital in understanding cellular dynamics in various biological contexts (Bonhoeffer, Mohri, Ho, & Perelson, 2000).

Safety And Hazards

The safety information for 2-Bromo-5-ethylpyridine indicates that it may cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing its vapors and wearing protective clothing, gloves, and eye/face protection .

Future Directions

While specific future directions for 2-Bromo-5-ethylpyridine are not mentioned in the search results, a related compound, 2-bromo-1-ethylpyridinium bromide, has been studied for its potential use in the synthesis of p38α mitogen-activated protein kinase inhibitors . This suggests that 2-Bromo-5-ethylpyridine could potentially be used in similar applications.

properties

IUPAC Name

2-bromo-5-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXBQGHDMSEOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622451
Record name 2-Bromo-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-ethylpyridine

CAS RN

19842-08-1
Record name 2-Bromo-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-ethylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AD Dunn, S Brown - Journal für Praktische Chemie/Chemiker …, 1992 - Wiley Online Library
This product can only be 3-ethyl-2-morpholinopyridine, and therefore 10 must be 5-bromo-3-ethyl-2-morpholinopyridine. The major dibrominated product is thus identified as 2, 5-…
Number of citations: 1 onlinelibrary.wiley.com
LN Yakhontov, EI Lapan, MV Rubtsov - Chemistry of Heterocyclic …, 1967 - Springer
… In contrast to the relative stability of the 2-bromo-5-ethylpyridine (VII) isomeric with it, XV is highly labile. The XV obtained in the form of a colorless mobile liquid rapidly became turbid …
Number of citations: 1 link.springer.com
T Komiyama, Y Minami, T Hiyama - ACS Catalysis, 2017 - ACS Publications
… For example, 7b reacted with 2-bromo-5-ethylpyridine by CuOAc catalyst to form the corresponding difluoro(2-pyridyl)acetamide which is converted to difluoro analogue of pioglitazone (…
Number of citations: 304 pubs.acs.org
MS Lokolkar, YA Kolekar, PA Jagtap, BM Bhanage - 2023 - Springer
This book chapter intends to give the reader a timely overview of significant copper-catalyzed cross-coupling reaction advancements. Carbon–carbon bond formation through cross-…
Number of citations: 0 link.springer.com
JH Malpert - 1997 - search.proquest.com
… the 5-methyl analog was chosen in our model study was because the corresponding 2-bromo-5-methylpyridine was commercially available at the time and the 2-bromo-5-ethylpyridine …
Number of citations: 4 search.proquest.com

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